(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a pyrrole ring, an imidazolidinone ring, and a thioketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsThe imidazolidinone ring is then formed through a cyclization reaction, and the thioketone group is introduced using a thiation reagent such as Lawesson’s reagent .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Imidazolidines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
(5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioketone group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation . Additionally, its aromatic and heterocyclic rings allow for π-π stacking interactions with DNA, potentially interfering with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-IMIDAZOLIDINONE
- **(5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOIMIDAZOLIDIN-4-ONE
Uniqueness
Compared to similar compounds, (5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to the presence of both a thioketone group and an imidazolidinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H19N3OS/c1-10-5-11(2)7-15(6-10)21-12(3)8-14(13(21)4)9-16-17(22)20-18(23)19-16/h5-9H,1-4H3,(H2,19,20,22,23)/b16-9- |
InChI Key |
NCCLMXWXIXPDQJ-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=S)N3)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.